2-(Trimethylsilyl)benzoyl chloride
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Overview
Description
Tretinoin tocoferil is a compound that combines the benefits of tretinoin, a retinoid, and tocoferil, a form of vitamin E. This novel formulation is primarily used in dermatology for treating various skin conditions such as acne vulgaris, skin aging, and hyperpigmentation . Tretinoin promotes cell turnover and collagen production, while tocoferil acts as a potent antioxidant, protecting cells from oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tretinoin tocoferil is synthesized by esterifying all-trans retinoic acid (tretinoin) with alpha-tocopherol (vitamin E). The reaction typically involves dissolving tretinoin in a suitable solvent like dichloromethane, followed by the addition of alpha-tocopherol and a catalyst to facilitate the esterification process . The reaction mixture is then subjected to conditions that promote ester formation, such as heating and stirring.
Industrial Production Methods
In industrial settings, the production of tretinoin tocoferil involves large-scale esterification processes under controlled conditions to ensure high yield and purity. The reaction is carried out in reactors equipped with temperature and pressure control systems. After the reaction, the product is purified using techniques like chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Tretinoin tocoferil undergoes several types of chemical reactions, including:
Photodegradation: Exposure to UV and visible light can cause the compound to degrade, following second-order kinetics.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and light sources such as UV lamps.
Photodegradation: Light sources like cool white fluorescent lamps and UV-A lamps are used to study the photostability of the compound.
Major Products Formed
The major products formed from the oxidation and photodegradation of tretinoin tocoferil include epoxides, dioxetanes, and endoperoxides .
Scientific Research Applications
Tretinoin tocoferil has a wide range of scientific research applications:
Chemistry: It is used in studies related to photostability and oxidative degradation of retinoid compounds.
Medicine: Tretinoin tocoferil is used in the treatment of skin conditions such as acne, photoaging, and skin ulcers. .
Mechanism of Action
Tretinoin tocoferil exerts its effects through a dual-action mechanism:
Tretinoin: Promotes cell turnover and reduces the cohesion of follicular epithelial cells, preventing the formation of new acne lesions.
Tocoferil: Acts as an antioxidant, protecting cells from oxidative stress by neutralizing free radicals.
Synergistic Effect: The combination of tretinoin and tocoferil allows for better penetration and efficacy, targeting the root causes of acne and aging while promoting overall skin health.
Comparison with Similar Compounds
Similar Compounds
Retinol: A precursor to tretinoin, used in anti-aging and acne treatments.
Isotretinoin: A retinoid used for severe acne, known for its potent effects but also significant side effects.
Adapalene: A retinoid used for acne treatment, known for its stability and lower irritation potential compared to tretinoin.
Tazarotene: A retinoid used for psoriasis and acne, known for its efficacy in reducing fine wrinkles and pigmentation.
Uniqueness
Tretinoin tocoferil is unique due to its combination of tretinoin and tocoferil, offering both retinoid and antioxidant benefits. This dual-action mechanism enhances its efficacy in treating skin conditions while minimizing irritation and promoting overall skin health .
Properties
CAS No. |
100475-98-7 |
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Molecular Formula |
C10H13ClOSi |
Molecular Weight |
212.75 g/mol |
IUPAC Name |
2-trimethylsilylbenzoyl chloride |
InChI |
InChI=1S/C10H13ClOSi/c1-13(2,3)9-7-5-4-6-8(9)10(11)12/h4-7H,1-3H3 |
InChI Key |
CLMNKQSTJHNSMB-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CC=CC=C1C(=O)Cl |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1C(=O)Cl |
Synonyms |
Benzoyl chloride, 2-(trimethylsilyl)- (9CI) |
Origin of Product |
United States |
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